molecular formula C15H21BrN2O4 B8596157 5-bromo-3-(N,N-bis-boc-amino)pyridine

5-bromo-3-(N,N-bis-boc-amino)pyridine

Cat. No.: B8596157
M. Wt: 373.24 g/mol
InChI Key: WWZBACUNJXLFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-(N,N-bis-boc-amino)pyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group at the 3-position. The Boc groups are commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(N,N-bis-boc-amino)pyridine typically involves the following steps:

    Protection of Amino Group: The amino group at the 3-position is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(N,N-bis-boc-amino)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products such as 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-azido-pyridine or 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-thio-pyridine can be formed.

    Deprotection Reactions: The major product is 3-amino-5-bromo-pyridine after the removal of Boc groups.

Scientific Research Applications

5-bromo-3-(N,N-bis-boc-amino)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-(N,N-bis-boc-amino)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and Boc-protected amino group allows for selective interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromo-pyridine: Lacks the Boc protecting groups, making it more reactive in certain chemical reactions.

    3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-pyridine: Similar structure but without the bromine atom, affecting its reactivity and applications.

Uniqueness

5-bromo-3-(N,N-bis-boc-amino)pyridine is unique due to the combination of the bromine atom and Boc-protected amino group. This combination allows for selective reactivity and protection during synthetic processes, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H21BrN2O4

Molecular Weight

373.24 g/mol

IUPAC Name

tert-butyl N-(5-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-10(16)8-17-9-11/h7-9H,1-6H3

InChI Key

WWZBACUNJXLFAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=CN=C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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